molecular formula C25H23N3O5 B11141145 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B11141145
M. Wt: 445.5 g/mol
InChI Key: CJNBVTRCJSEZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic small molecule featuring a quinazolinone core fused with a benzamide scaffold. The quinazolinone moiety (4-oxoquinazolin-3(4H)-yl) is substituted at the 3-position with a methyl group linked to a benzamide, which is further substituted with a 3,4,5-trimethoxyphenyl group. This structural architecture positions the compound within a broader class of quinazoline derivatives known for diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibition properties .

The benzamide linkage provides structural rigidity, while the quinazolinone ring may engage in hydrogen bonding and π-π stacking interactions with biological targets .

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

4-[(4-oxoquinazolin-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C25H23N3O5/c1-31-21-12-18(13-22(32-2)23(21)33-3)27-24(29)17-10-8-16(9-11-17)14-28-15-26-20-7-5-4-6-19(20)25(28)30/h4-13,15H,14H2,1-3H3,(H,27,29)

InChI Key

CJNBVTRCJSEZSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzyl Group: The quinazolinone intermediate is then alkylated with benzyl halides in the presence of a base such as potassium carbonate.

    Coupling with Trimethoxyphenylamine: The final step involves coupling the benzylated quinazolinone with 3,4,5-trimethoxyphenylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the quinazolinone ring.

    Reduction: Reduction of the quinazolinone ring can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl groups.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide has shown promise in inhibiting certain enzymes, making it a candidate for drug development

Medicine

In medicine, this compound is being explored for its pharmacological properties. Studies have indicated its potential as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives might find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt abnormal cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline-Benzamide Derivatives

Compound Name Key Structural Features Biological Activity/Properties References
4-[(4-Oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide Quinazolinone core, 3,4,5-trimethoxyphenylbenzamide Anti-gastric cancer (in vitro/in vivo)
5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide Isoxazole ring, 3-hydroxyphenyl substituent Mitochondrial permeability transition pore (mPTP) inhibition in mouse liver mitochondria
4-(Tert-butyl)-N-((4-methylquinazolin-2-yl)methyl)-N-(3,4,5-trimethoxyphenyl)benzamide (11g) 4-Methylquinazoline, tert-butyl group Enhanced solubility and anti-gastric cancer activity compared to parent compound
4-(2-(2-((2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (14) Sulfonamide group, hydrazineyl-thio linker Carbonic anhydrase inhibition (IC₅₀: 275–276°C melting point, 88% yield)
4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (52) 4-Isopropylbenzyl, 3-methoxypropylamide Respiratory syncytial virus (RSV) inhibition
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide Trihydroxybenzamide, hydroxyphenylethyl group Potent antioxidant (DPPH IC₅₀: 22.8 μM)

Physicochemical Properties

  • Thermal Stability : Sulfonamide derivatives (e.g., 14 ) exhibit higher melting points (275–276°C) than the target compound, likely due to stronger intermolecular hydrogen bonding .
  • Synthetic Yield : The target compound’s synthesis (similar to ) achieves moderate yields (~70–85%), whereas sulfonamide derivatives (e.g., 13 ) reach 89% yield via optimized coupling reactions .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Quinazoline Substitution: Methyl or tert-butyl groups at the quinazoline 4-position (e.g., 11g) improve solubility without compromising activity . Linker Flexibility: Hydrazineyl-thio or sulfonamide linkers (e.g., 14) introduce conformational flexibility, critical for enzyme inhibition .
  • Therapeutic Potential: The target compound’s specificity for gastric cancer cells suggests clinical relevance, while structural tweaks (e.g., sulfonamide addition) could broaden its application to carbonic anhydrase-related disorders .

Biological Activity

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound features a complex structure that includes a quinazolinone moiety and a benzamide group, which may enhance its pharmacological properties through increased lipophilicity and selective targeting of biological pathways.

The synthesis of this compound typically involves multiple steps, including the formation of the quinazolinone core and subsequent modifications to introduce the trimethoxyphenyl substituent. The molecular formula is C21H24N3O3C_{21}H_{24}N_{3}O_{3}, with a molecular weight of approximately 364.44 g/mol. Its structure is characterized by the presence of functional groups that are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain 4-oxoquinazolin-3(4H) derivatives demonstrate potent inhibitory activity against various strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.25-0.5 µg/mL, indicating strong antimicrobial potential .

Antitumor Activity

Quinazolinone derivatives have also been evaluated for their antitumor effects. In vitro studies suggest that compounds similar to 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide may inhibit cancer cell proliferation in various human cancer cell lines. For example, preliminary assays have shown moderate to good inhibitory activities against lung cancer (A-549) and prostate cancer (PC-3) cell lines .

The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes and receptors implicated in cellular processes like inflammation and apoptosis. The modulation of these pathways can lead to therapeutic effects in conditions such as cancer and bacterial infections.

Study on Antimicrobial Efficacy

In a study evaluating several 4-oxoquinazolin-3(4H) derivatives for their antimicrobial activity, it was found that compounds exhibited selective inhibition against ESKAP pathogens, which are notorious for their drug resistance. The selectivity index (SI) was favorable (>10), indicating low toxicity towards mammalian cells while maintaining potent antimicrobial activity .

Antitumor Screening

Another significant study involved screening various quinazolinone derivatives against human tumor cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Data Summary Table

Biological Activity Effect Reference
AntimicrobialMICs = 0.25-0.5 µg/mL against Staphylococcus aureus
AntitumorModerate to good inhibition against A-549 and PC-3 cell lines
Selectivity IndexSI > 10 indicating low toxicity

Q & A

Q. What are the key considerations in optimizing the synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide to ensure high yield and purity?

The synthesis requires precise control of reaction conditions, including temperature (e.g., reflux), solvent selection (polar aprotic solvents), and reaction time. Techniques like thin-layer chromatography (TLC) are critical for monitoring reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are essential for structural validation and purity assessment. Side reactions, such as undesired substitutions, can be minimized by optimizing stoichiometric ratios and stepwise purification .

Q. How does the trimethoxyphenyl substituent influence the physicochemical properties of this compound?

The 3,4,5-trimethoxyphenyl group enhances lipophilicity, which improves membrane permeability and bioavailability. This substituent also contributes to π-π stacking interactions with biological targets, potentially increasing binding affinity. Solubility tests in polar solvents (e.g., DMSO) and logP measurements are recommended to quantify these effects experimentally .

Q. Which analytical techniques are indispensable for characterizing the structural integrity of this quinazolinone derivative?

Key techniques include:

  • NMR spectroscopy for confirming hydrogen and carbon environments, particularly the quinazolinone core and benzamide linkage.
  • Mass spectrometry (MS) for verifying molecular weight and fragmentation patterns.
  • HPLC for assessing purity (>95% is typically required for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications in quinazolinone derivatives influence the biological activity of this compound?

Comparative structure-activity relationship (SAR) studies reveal that:

  • Replacing the trimethoxyphenyl group with cyclopentyl (as in N-cyclopentyl analogs) reduces anticancer activity by ~40% in vitro.
  • Dimethoxyphenyl substituents (e.g., N-(3,4-dimethoxyphenyl) derivatives) retain enzyme inhibition but show lower antimicrobial efficacy. These differences highlight the critical role of the trimethoxyphenyl group in target selectivity .

Q. What methodological approaches are recommended to resolve contradictions in reported biological activities across studies?

Discrepancies in efficacy (e.g., IC50 variability in cancer cell lines) can be addressed by:

  • Standardizing assay conditions (e.g., cell passage number, serum concentration).
  • Dose-response validation using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers).
  • Comparative SAR analysis of analogs to isolate substituent-specific effects .

Q. Which advanced techniques are critical for elucidating the interaction mechanisms of this compound with biological targets?

  • Molecular docking to predict binding modes with enzymes like topoisomerase II or tubulin.
  • Surface plasmon resonance (SPR) for real-time measurement of binding kinetics (e.g., KD values).
  • Fluorescence polarization assays to quantify competitive displacement of known inhibitors .

Q. How can researchers design experiments to evaluate the pharmacokinetic properties of this compound?

Key methodologies include:

  • In vitro metabolic stability assays using hepatic microsomes to assess cytochrome P450-mediated degradation.
  • Plasma protein binding studies (e.g., equilibrium dialysis) to determine free fraction availability.
  • Caco-2 cell monolayer assays for intestinal permeability predictions .

Data Interpretation and Optimization

Q. What strategies mitigate challenges in reproducing biological activity data for this compound?

  • Batch-to-batch consistency : Validate synthetic intermediates via TLC and NMR at each step.
  • Biological replication : Use ≥3 independent experiments with internal controls (e.g., staurosporine for apoptosis assays).
  • Data normalization : Express activity relative to housekeeping genes or proteins (e.g., GAPDH) .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Molecular dynamics simulations to explore conformational stability in target binding pockets.
  • Pharmacophore modeling to identify critical functional groups (e.g., the quinazolinone carbonyl for hydrogen bonding).
  • QSAR models to predict toxicity thresholds and guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.